1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one
Description
1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfanyl group at the 3-position and a 4-isopropylphenoxyacetyl moiety at the 8-position. The methylsulfanyl (SCH₃) group contributes to lipophilicity and electronic effects, while the 4-isopropylphenoxy fragment may enhance binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2S/c1-13(2)14-4-8-17(9-5-14)22-12-19(21)20-15-6-7-16(20)11-18(10-15)23-3/h4-5,8-9,13,15-16,18H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYDNLOIHEVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . The process often involves the use of achiral tropinone derivatives and desymmetrization techniques .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, which are optimized for large-scale production. These processes ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Neuropharmacology
The azabicyclo structure is reminiscent of tropane alkaloids, which are known for their effects on the central nervous system. Research indicates that compounds with similar structures can act as:
- Dopamine Receptor Modulators : Potential treatments for disorders like Parkinson's disease and schizophrenia.
- Antidepressants : By modulating neurotransmitter levels, these compounds may help alleviate symptoms of depression.
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
Anti-inflammatory Properties
Compounds similar to this one have been investigated for their anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Neuropharmacological Effects
In a study published in RSC Advances, researchers synthesized a series of compounds based on the azabicyclo framework and evaluated their effects on dopamine receptors. The findings suggested that modifications to the methylsulfanyl group significantly influenced receptor affinity and selectivity, indicating potential for developing new neuroactive drugs .
Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties of related bicyclic compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of various substituents, including phenoxy groups, could enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one, highlighting substituent variations, synthetic yields, and reported bioactivities:
Substituent-Driven Pharmacological Properties
- Methylsulfanyl vs.
- Phenoxy vs. Pyridyl/Aryl Moieties: The 4-isopropylphenoxy group in the target compound may enhance binding to hydrophobic receptors compared to pyridyl (TC-1709, ) or fluorophenyl () analogs. Computational docking studies suggest that bulky substituents like isopropylphenoxy improve selectivity for G protein-coupled receptors (GPCRs) over kinase targets .
- Triazole and Heterocyclic Replacements : BK63156 () replaces the methylsulfanyl group with a 1,2,4-triazole, introducing hydrogen-bonding capabilities critical for fragment-based drug design.
Biological Activity
The compound 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a complex organic molecule that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amines and features a unique structure that contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.317 g/mol |
| Density | 1.15 g/cm³ |
| Boiling Point | 339.9 ºC at 760 mmHg |
| LogP | 2.406 |
The biological activity of the compound primarily involves its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The structure-activity relationship indicates that modifications in the bicyclic framework can enhance selectivity and potency against these targets.
Pharmacological Effects
- Dopamine Transporter Inhibition : Research has shown that similar compounds exhibit potent inhibition of DAT, which is crucial in the treatment of conditions like cocaine addiction. For instance, compounds with structural similarities have reported IC50 values ranging from 7 to 43 nM against DAT .
- Serotonin Transporter Inhibition : The compound also demonstrates activity against SERT, although with less potency compared to its action on DAT. This dual inhibition can be beneficial in managing mood disorders.
- Potential Analgesic Effects : Preliminary studies suggest that analogs of this compound may possess analgesic properties, potentially providing a new avenue for pain management therapies.
Study 1: DAT Inhibition
A study focusing on the inhibition of the dopamine transporter highlighted that modifications in the bicyclic structure significantly influenced the binding affinity and selectivity towards DAT over SERT. The findings indicated that specific substitutions could lead to enhanced therapeutic profiles for treating addiction .
Study 2: SERT Selectivity
Another investigation assessed various derivatives of bicyclic amines for their ability to selectively inhibit SERT while minimizing side effects associated with dopamine inhibition. Results showed that certain modifications led to improved selectivity ratios, suggesting potential for developing safer antidepressants .
Study 3: Analgesic Properties
Research exploring the analgesic effects of related compounds found promising results indicating that some derivatives could effectively reduce pain responses in animal models without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
